molecular formula C21H17F3O B14002582 1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene CAS No. 80054-70-2

1,1',1''-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene

Katalognummer: B14002582
CAS-Nummer: 80054-70-2
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: YZHDKIHFTVSYDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is an organic compound characterized by the presence of three benzene rings connected through a central carbon atom, which is further bonded to three trifluoroethoxy groups. This compound is notable for its unique structural features and the presence of fluorine atoms, which impart distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene typically involves the reaction of benzene derivatives with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydrocarbon derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Hydrocarbon derivatives with reduced fluorine content.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Wirkmechanismus

The mechanism of action of 1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene involves its interaction with molecular targets through its trifluoroethoxy groups. These groups can form strong interactions with various biomolecules, influencing their activity and function. The pathways involved may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane
  • 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether

Uniqueness

1,1’,1’'-[(2,2,2-Trifluoroethoxy)methanetriyl]tribenzene is unique due to its specific structural arrangement, which includes three benzene rings and three trifluoroethoxy groups. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications.

Eigenschaften

CAS-Nummer

80054-70-2

Molekularformel

C21H17F3O

Molekulargewicht

342.4 g/mol

IUPAC-Name

[diphenyl(2,2,2-trifluoroethoxy)methyl]benzene

InChI

InChI=1S/C21H17F3O/c22-20(23,24)16-25-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2

InChI-Schlüssel

YZHDKIHFTVSYDQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.